N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
N-[5-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a sulfanyl-linked carbamoyl group at position 5 and a branched 3-methylbutanamide moiety at position 2. The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence its electronic properties and biological interactions. This compound shares structural motifs with other thiadiazole-based molecules, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-10(2)7-14(22)19-16-20-21-17(27-16)26-9-15(23)18-12-8-11(24-3)5-6-13(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGJGCKUHSTMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2,5-dimethoxyphenyl isocyanate to form the carbamoyl derivative. Finally, the butanamide moiety is introduced through an acylation reaction using 3-methylbutanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the phenyl ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
Scientific Research Applications
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance π-π stacking interactions in enzyme binding compared to electron-withdrawing fluorine in the fluorophenyl analogue .
- Hybrid Systems : Compounds combining thiadiazole with oxadiazole or thiazole rings (e.g., and ) show enhanced antimicrobial activity, suggesting that heterocyclic hybridization is a viable strategy for optimizing bioactivity .
Biological Activity
N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound that incorporates a thiadiazole ring, which has been associated with various biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₆N₄O₅S₂
- Molecular Weight : 420.5 g/mol
- CAS Number : 893350-63-5
The compound features a thiadiazole moiety linked to a dimethoxyphenyl group and a butanamide side chain. This unique structure may contribute to its biological activity by facilitating interactions with specific molecular targets.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit significant activity against various pathogens:
- Antibacterial : Several studies have demonstrated that thiadiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antifungal : The compound's structure suggests potential antifungal activity, which has been observed in related thiadiazole compounds .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis:
- Mechanism of Action : this compound may exert its anticancer effects by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies have indicated that thiadiazole derivatives can inhibit the growth of various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural features. Key aspects include:
- Substituents on the Thiadiazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological efficacy .
- Hydrophobicity and Lipophilicity : The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and increasing bioavailability .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
